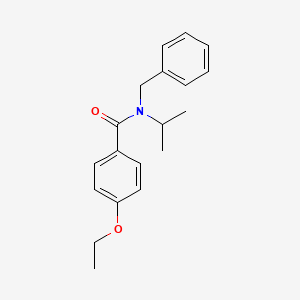![molecular formula C19H25N3O2 B5877410 N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5877410.png)
N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide, commonly known as ADA, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. ADA is a small molecule that has been found to have a wide range of biological activities, making it a valuable tool for studying different biochemical pathways.
作用机制
The mechanism of action of ADA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. ADA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. These activities make ADA a potential drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
ADA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ADA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, ADA has been found to inhibit the replication of certain viruses, including HIV-1 and hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of using ADA in lab experiments is its wide range of biological activities. ADA can be used to study different biochemical pathways and develop new drugs. Another advantage of ADA is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of using ADA in lab experiments is its potential toxicity. ADA has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of ADA in scientific research. One potential direction is the development of ADA-based drugs for the treatment of various diseases, including cancer and viral infections. Another direction is the study of ADA's mechanism of action, which may provide insights into the development of new drugs. Additionally, the use of ADA in combination with other drugs may enhance their therapeutic efficacy. Overall, the future directions for the use of ADA in scientific research are promising and may lead to the development of new drugs and therapies.
合成方法
The synthesis of ADA involves the reaction of 1-adamantylamine with 4-aminobenzoic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure ADA. The synthesis of ADA is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
ADA has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. ADA has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. These properties make ADA a valuable tool for studying different biochemical pathways and developing new drugs.
属性
IUPAC Name |
N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-12(23)20-16-2-4-17(5-3-16)21-18(24)22-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMHANRRDBYZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)
![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)

![3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5877417.png)
![2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)

![2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide](/img/structure/B5877433.png)
![2,4-dichloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5877439.png)